1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride
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Overview
Description
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is a chemical compound that has been extensively studied for its potential in scientific research applications.
Mechanism Of Action
The mechanism of action of 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation, or by modulating the activity of neurotransmitters in the brain (Li et al., 2015; Chen et al., 2016).
Biochemical And Physiological Effects
Studies have shown that 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion (Li et al., 2015). In addition, it has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which may contribute to its neuroprotective effects (Chen et al., 2016).
Advantages And Limitations For Lab Experiments
One advantage of using 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride in lab experiments is its potential as a novel anti-cancer agent. However, its mechanism of action and potential side effects are not fully understood, which may limit its use in certain experimental settings.
Future Directions
Future research on 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride could focus on further elucidating its mechanism of action, as well as exploring its potential as a treatment for other neurological disorders, such as Alzheimer's disease. In addition, studies could investigate the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects.
In conclusion, 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is a promising compound that has shown potential as an anti-cancer agent and neuroprotective agent. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesis Methods
The synthesis of 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride involves the reaction of 4-methylpiperazine with 2-mercaptothiophene-3-carboxylic acid, followed by cyclization with ethyl chloroformate and reaction with 2-amino-5-chloropyridine. The resulting compound is then acylated with acetic anhydride to yield the final product (Xu et al., 2014).
Scientific Research Applications
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride has been studied for its potential as an anti-cancer agent, as well as its effects on the central nervous system. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells (Li et al., 2015). In addition, it has been found to have neuroprotective effects in animal models of Parkinson's disease (Chen et al., 2016).
properties
CAS RN |
107831-45-8 |
---|---|
Product Name |
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride |
Molecular Formula |
C17H20ClN5O2S |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)acetyl]-6-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3(7),4,11,13-pentaen-8-one;hydrochloride |
InChI |
InChI=1S/C17H19N5O2S.ClH/c1-20-6-8-21(9-7-20)11-14(23)22-13-4-10-25-15(13)17(24)19-12-3-2-5-18-16(12)22;/h2-5,10H,6-9,11H2,1H3,(H,19,24);1H |
InChI Key |
GCLGGAXKNSXIHE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2C3=C(C(=O)NC4=C2N=CC=C4)SC=C3.Cl |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=C(C(=O)NC4=C2N=CC=C4)SC=C3.Cl |
Other CAS RN |
107831-45-8 |
synonyms |
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4 -methyl-1-piperazinyl)acetyl)-, monohydrochloride |
Origin of Product |
United States |
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